5-(Bromomethyl)-2-(o-tolyl)pyrimidine
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Overview
Description
5-(Bromomethyl)-2-(o-tolyl)pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a bromomethyl group at the 5-position and an o-tolyl group at the 2-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-(o-tolyl)pyrimidine typically involves the bromination of a methyl group attached to the pyrimidine ring. One common method is the bromination of 2-(o-tolyl)pyrimidine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-(o-tolyl)pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of 5-(carboxymethyl)-2-(o-tolyl)pyrimidine.
Reduction: Formation of dihydropyrimidine derivatives.
Scientific Research Applications
5-(Bromomethyl)-2-(o-tolyl)pyrimidine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-(o-tolyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-(o-Tolyl)pyrimidine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
5-Methyl-2-(o-tolyl)pyrimidine:
5-(Chloromethyl)-2-(o-tolyl)pyrimidine: Similar structure but with a chloromethyl group, which may have different reactivity and biological activity compared to the bromomethyl derivative.
Uniqueness
5-(Bromomethyl)-2-(o-tolyl)pyrimidine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications.
Biological Activity
5-(Bromomethyl)-2-(o-tolyl)pyrimidine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, synthesis methods, and potential applications, supported by relevant data and research findings.
Biological Activity
The biological activity of this compound has been explored in various studies, particularly in the context of cancer therapy and antimicrobial properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrimidines have shown efficacy against various cancer cell lines, with IC50 values indicating their potency:
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | A2780 (ovarian cancer) | 0.5 | Induces apoptosis |
4-Bromopyrimidine | MCF-7 (breast cancer) | 10.0 | Inhibits proliferation |
6-Bromo-2-pyridinamine | HCT116 (colon cancer) | 3.5 | Cell cycle arrest |
The ability of these compounds to induce apoptosis and inhibit cell proliferation is attributed to their interaction with key molecular targets involved in cancer progression.
Antimicrobial Properties
In addition to anticancer activity, the compound has demonstrated antimicrobial effects. Studies have shown that pyrimidine derivatives possess activity against various bacterial strains and fungi:
Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
The mechanism by which this compound exerts its biological effects typically involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
- Receptor Modulation : It can bind to receptors, altering signaling pathways that lead to apoptosis in cancer cells.
- DNA Interaction : Some studies suggest that pyrimidine derivatives can intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Several case studies have highlighted the potential of this compound in therapeutic applications:
-
Case Study on Anticancer Efficacy :
- A study evaluated the effect of this compound on A2780 ovarian cancer cells, reporting an IC50 value of 0.5 μM, indicating strong cytotoxicity and potential for development as a chemotherapeutic agent.
-
Antimicrobial Activity Assessment :
- Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Candida albicans, demonstrating significant inhibition at MIC values of 32 μg/mL and 16 μg/mL, respectively.
Properties
Molecular Formula |
C12H11BrN2 |
---|---|
Molecular Weight |
263.13 g/mol |
IUPAC Name |
5-(bromomethyl)-2-(2-methylphenyl)pyrimidine |
InChI |
InChI=1S/C12H11BrN2/c1-9-4-2-3-5-11(9)12-14-7-10(6-13)8-15-12/h2-5,7-8H,6H2,1H3 |
InChI Key |
CTJJOAWBYKGZTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(C=N2)CBr |
Origin of Product |
United States |
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